molecular formula C13H20N2O2S B7589411 1-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-ethylpiperidine-3-carboxylic acid

1-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-ethylpiperidine-3-carboxylic acid

Cat. No. B7589411
M. Wt: 268.38 g/mol
InChI Key: YQNJQOUVYWELAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-ethylpiperidine-3-carboxylic acid, also known as DTNB, is a chemical compound that has been widely used in scientific research. It is a thiol-reactive compound that is commonly used in biochemical and physiological experiments to measure the concentration of thiol-containing molecules.

Mechanism of Action

1-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-ethylpiperidine-3-carboxylic acid reacts with thiol-containing molecules through a nucleophilic substitution reaction, forming a mixed disulfide bond. The reaction between 1-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-ethylpiperidine-3-carboxylic acid and thiol-containing molecules results in the formation of a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically.
Biochemical and Physiological Effects:
1-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-ethylpiperidine-3-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. In addition to its use in the measurement of thiol-containing molecules, 1-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-ethylpiperidine-3-carboxylic acid has been shown to have antioxidant properties. It has been reported to scavenge free radicals and protect cells from oxidative damage. 1-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-ethylpiperidine-3-carboxylic acid has also been shown to have anti-inflammatory properties, inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

1-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-ethylpiperidine-3-carboxylic acid has several advantages for use in lab experiments. It is a relatively simple and inexpensive reagent that is widely available. The reaction between 1-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-ethylpiperidine-3-carboxylic acid and thiol-containing molecules is rapid and produces a stable product that can be measured accurately. However, there are also limitations to the use of 1-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-ethylpiperidine-3-carboxylic acid. One of the primary limitations is that it is not specific to thiol-containing molecules, and can react with other nucleophiles, such as amines and hydroxyl groups. Additionally, 1-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-ethylpiperidine-3-carboxylic acid has a limited sensitivity, and may not be suitable for measuring low concentrations of thiol-containing molecules.

Future Directions

There are several future directions for research involving 1-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-ethylpiperidine-3-carboxylic acid. One potential area of research is the development of more specific and sensitive reagents for measuring thiol-containing molecules. Another potential area of research is the investigation of the antioxidant and anti-inflammatory properties of 1-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-ethylpiperidine-3-carboxylic acid, and its potential use as a therapeutic agent. Finally, the development of new applications for 1-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-ethylpiperidine-3-carboxylic acid in other areas of research, such as neuroscience and cancer biology, is an exciting area for future investigation.

Synthesis Methods

1-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-ethylpiperidine-3-carboxylic acid can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis process involves the reaction of 4,5-dimethylthiazole with ethyl acrylate, followed by the addition of piperidine and tert-butyl carbamate. The final step involves the reaction of the resulting compound with acetic anhydride to form 1-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-ethylpiperidine-3-carboxylic acid.

Scientific Research Applications

1-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-ethylpiperidine-3-carboxylic acid has been widely used in scientific research, particularly in the field of biochemistry. One of the primary applications of 1-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-ethylpiperidine-3-carboxylic acid is in the measurement of thiol-containing molecules, such as glutathione, cysteine, and homocysteine. 1-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-ethylpiperidine-3-carboxylic acid reacts with these molecules to form a yellow-colored product that can be measured spectrophotometrically. This method is widely used to measure the concentration of thiol-containing molecules in various biological samples, including blood, tissues, and cells.

properties

IUPAC Name

1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-ethylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-4-13(11(16)17)6-5-7-15(8-13)12-14-9(2)10(3)18-12/h4-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNJQOUVYWELAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN(C1)C2=NC(=C(S2)C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-ethylpiperidine-3-carboxylic acid

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